molecular formula C11H14O2 B14282036 7-(Furan-2-yl)hept-1-en-3-one CAS No. 122132-16-5

7-(Furan-2-yl)hept-1-en-3-one

Cat. No.: B14282036
CAS No.: 122132-16-5
M. Wt: 178.23 g/mol
InChI Key: FRJRIPGAPQMRHH-UHFFFAOYSA-N
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Description

7-(Furan-2-yl)hept-1-en-3-one is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is of interest due to its unique structure, which combines a furan ring with a heptenone chain, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Furan-2-yl)hept-1-en-3-one typically involves the use of furfural as a starting material. One common method includes the reaction of furfural with 7-bromo-1-heptene in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction is often carried out in an organic solvent under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as cuprous chloride and oxidants like tert-butyl hydrogen peroxide are employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 7-(Furan-2-yl)hept-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-(Furan-2-yl)hept-1-en-3-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 7-(Furan-2-yl)hept-1-en-3-one involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Furfural: A precursor in the synthesis of 7-(Furan-2-yl)hept-1-en-3-one, known for its use in the production of furan derivatives.

    5-Hydroxymethylfurfural (HMF): Another furan derivative with applications in the synthesis of fine chemicals and biofuels.

    2,5-Furandicarboxylic Acid: Used in the production of renewable polymers and materials

Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

122132-16-5

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

7-(furan-2-yl)hept-1-en-3-one

InChI

InChI=1S/C11H14O2/c1-2-10(12)6-3-4-7-11-8-5-9-13-11/h2,5,8-9H,1,3-4,6-7H2

InChI Key

FRJRIPGAPQMRHH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CCCCC1=CC=CO1

Origin of Product

United States

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